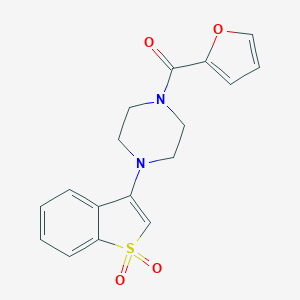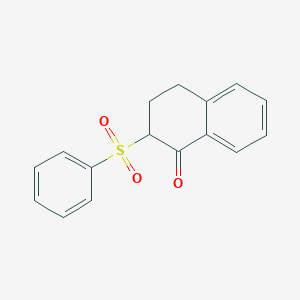![molecular formula C19H15N3O3 B498564 {2-[(Quinolin-8-yloxy)méthyl]-1H-benzimidazol-1-YL}acide acétique CAS No. 878436-89-6](/img/structure/B498564.png)
{2-[(Quinolin-8-yloxy)méthyl]-1H-benzimidazol-1-YL}acide acétique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“{2-[(Quinolin-8-yloxy)methyl]-1H-benzimidazol-1-YL}acetic acid” is a compound used for proteomics research . It has a molecular formula of C19H15N3O3 and a molecular weight of 333.34 .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, 2-(Quinolin-8-yloxy)acetohydrazide (QAH) was synthesized starting from quinolin-8-ol and used to obtain pyrazole derivatives by cyclization with ethyl cyanoacetate, ethyl acetoacetate, and benzoylacetone . A series of pyrano[3,2-h]quinoline derivatives fused to pyrimidine and thiazine moieties were obtained via one-pot three-component condensation of 8-hydroxyquinoline with substituted aromatic aldehydes and malononitrile and ethyl acetoacetate, followed by cyclization with acetic anhydride and ethyl isothiocyanate .Mécanisme D'action
The mechanism of action of {2-[(Quinolin-8-yloxy)methyl]-1H-benzimidazol-1-YL}acetic acid is not fully understood, but it is believed to involve the inhibition of the enzymes acetylcholinesterase (AChE), cyclooxygenase (COX), and lipoxygenase (LOX). By inhibiting these enzymes, {2-[(Quinolin-8-yloxy)methyl]-1H-benzimidazol-1-YL}acetic acid is able to block the breakdown of the neurotransmitter acetylcholine, the production of prostaglandins, and the production of leukotrienes, respectively. This leads to a decrease in the levels of these chemicals in the body, which can have a variety of beneficial effects.
Biochemical and Physiological Effects
{2-[(Quinolin-8-yloxy)methyl]-1H-benzimidazol-1-YL}acetic acid has been found to have a variety of biochemical and physiological effects. {2-[(Quinolin-8-yloxy)methyl]-1H-benzimidazol-1-YL}acetic acid has been found to have anti-inflammatory, anti-oxidant, and anti-allergic effects. It has also been found to have anti-bacterial, anti-viral, and anti-fungal effects. In addition, {2-[(Quinolin-8-yloxy)methyl]-1H-benzimidazol-1-YL}acetic acid has been found to have neuroprotective and cardioprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using {2-[(Quinolin-8-yloxy)methyl]-1H-benzimidazol-1-YL}acetic acid in laboratory experiments include its high solubility in water, its relatively low cost, and its ability to be synthesized in various forms. The main limitation of using {2-[(Quinolin-8-yloxy)methyl]-1H-benzimidazol-1-YL}acetic acid in laboratory experiments is its potential toxicity. {2-[(Quinolin-8-yloxy)methyl]-1H-benzimidazol-1-YL}acetic acid has been found to be toxic to some cell lines, and it should be used with caution in laboratory experiments.
Orientations Futures
The potential future directions for {2-[(Quinolin-8-yloxy)methyl]-1H-benzimidazol-1-YL}acetic acid research include further exploration of its mechanism of action, its potential therapeutic applications, and its potential toxicity. Additionally, further exploration of its potential applications in organic synthesis and its potential as a biomarker for various diseases could provide valuable insights into the compound. Finally, further exploration of its potential effects on the immune system, its potential effects on the cardiovascular system, and its potential effects on the nervous system could provide valuable information for future research.
Méthodes De Synthèse
{2-[(Quinolin-8-yloxy)methyl]-1H-benzimidazol-1-YL}acetic acid can be synthesized through a variety of methods, including the direct synthesis from quinoline, the condensation of quinoline with formaldehyde, and the reaction of quinoline with acetic anhydride. The direct synthesis method involves the reaction of quinoline with an alkaline solution of sodium hydroxide, which yields {2-[(Quinolin-8-yloxy)methyl]-1H-benzimidazol-1-YL}acetic acid in an aqueous solution. The condensation method involves the reaction of quinoline with formaldehyde in an acidic medium, which yields {2-[(Quinolin-8-yloxy)methyl]-1H-benzimidazol-1-YL}acetic acid in a solid form. The reaction of quinoline with acetic anhydride yields {2-[(Quinolin-8-yloxy)methyl]-1H-benzimidazol-1-YL}acetic acid in an aqueous solution.
Applications De Recherche Scientifique
Activité antipaludique
La structure bisquinoléine du composé est connue pour présenter une activité antipaludique puissante. Les médicaments tels que la pipéraquine et l'hydroxypipéraquine, qui partagent un cadre bisquinoléine similaire, sont actifs contre les souches de paludisme résistantes à la chloroquine. La capacité du composé à former des complexes avec l'ADN double brin renforce son potentiel en tant qu'agent antipaludique .
Activité antileishmanienne
Les dérivés bisquinoléine auraient présenté une activité antileishmanienne significative. Cela est particulièrement pertinent pour les composés comme le 1,1-bis-[(5-chloro-8-quinolyl)oxy]méthane, ce qui suggère que notre composé d'intérêt pourrait également être exploré pour son efficacité contre la leishmaniose .
Propriétés antitumorales
Certains dérivés bisquinoléine ont montré des propriétés antitumorales prometteuses. L'interaction avec l'ADN et la capacité à interférer avec les processus cellulaires font de ces composés des candidats intéressants pour la recherche sur le cancer et les agents chimiothérapeutiques potentiels .
Activités antimicrobienne et antiprotozoaire
La similitude structurelle avec d'autres composés bisquinoléine implique que "{2-[(Quinolin-8-yloxy)méthyl]-1H-benzimidazol-1-YL}acide acétique" peut posséder des activités antimicrobienne et antiprotozoaire. Ces propriétés sont précieuses pour le développement de nouveaux traitements pour diverses maladies infectieuses .
Inhibition de la cyclooxygénase-2
Les acides quinolinecarboxyliques, un composant structurel clé du composé, ont été utilisés comme inhibiteurs de la cyclooxygénase-2. Cette application est importante dans le contexte des médicaments anti-inflammatoires et du traitement de conditions comme l'arthrite .
Inhibition du complexe IGF/IGFBP-3
Le composé pourrait servir d'inhibiteur du complexe IGF/IGFBP-3, qui est impliqué dans la croissance et le développement cellulaires. Cette application a des implications pour la recherche sur les troubles de croissance et le cancer .
Chacune de ces applications tire parti de la structure chimique unique et de l'activité biologique de "this compound". La polyvalence du composé dans la liaison avec l'ADN et l'interférence avec les processus cellulaires en fait une cible précieuse pour la poursuite de la recherche et du développement de médicaments. La synthèse de tels composés, ainsi que l'exploration de leur plein potentiel, reste un domaine actif de la recherche scientifique .
Propriétés
IUPAC Name |
2-[2-(quinolin-8-yloxymethyl)benzimidazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c23-18(24)11-22-15-8-2-1-7-14(15)21-17(22)12-25-16-9-3-5-13-6-4-10-20-19(13)16/h1-10H,11-12H2,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSORGOKQDKICC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)O)COC3=CC=CC4=C3N=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-tert-butyl-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B498482.png)
![N-(4-methoxy-2-methylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B498483.png)
![1-[4-(Allylsulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B498486.png)
![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B498487.png)
![2-[(4,5-dimethyl-1-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide](/img/structure/B498488.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B498491.png)
![{[(1E)-3-phenylprop-1-en-1-yl]sulfonyl}benzene](/img/structure/B498492.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B498494.png)




![2-{[4-cyclohexyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B498500.png)
![N-(3,5-dimethoxyphenyl)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B498504.png)